1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol
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Overview
Description
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides with alicyclic piperazines under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods typically include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds share a similar benzothiazole core and have been studied for their antimicrobial properties.
Thiazolidine-4-one derivatives: These compounds also contain a thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol is unique due to its specific structure, which combines a benzothiazole ring with a phenylpent-4-en-1-ol moiety. This unique combination allows it to exhibit a distinct set of biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17NOS |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C18H17NOS/c1-2-3-13-18(20,14-9-5-4-6-10-14)17-19-15-11-7-8-12-16(15)21-17/h2,4-12,20H,1,3,13H2 |
InChI Key |
YVBHEHBOSRZWQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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